Cas no 464907-66-2 ((E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one)

(E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- (E)-3-[4-(BENZYLOXY)PHENYL]-1-MORPHOLINO-2-PROPEN-1-ONE
- (2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one
- (E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
- HMS1365N17
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- インチ: 1S/C20H21NO3/c22-20(21-12-14-23-15-13-21)11-8-17-6-9-19(10-7-17)24-16-18-4-2-1-3-5-18/h1-11H,12-16H2/b11-8+
- InChIKey: BWHUJYPETUYKLW-DHZHZOJOSA-N
- ほほえんだ: O1CCN(C(/C=C/C2C=CC(=CC=2)OCC2C=CC=CC=2)=O)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 403
- トポロジー分子極性表面積: 38.8
- 疎水性パラメータ計算基準値(XlogP): 2.9
(E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 2R-0009-10MG |
(E)-3-[4-(benzyloxy)phenyl]-1-morpholino-2-propen-1-one |
464907-66-2 | >90% | 10mg |
£48.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00878006-1g |
(2E)-3-[4-(Benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one |
464907-66-2 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Key Organics Ltd | 2R-0009-50MG |
(E)-3-[4-(benzyloxy)phenyl]-1-morpholino-2-propen-1-one |
464907-66-2 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 2R-0009-5MG |
(E)-3-[4-(benzyloxy)phenyl]-1-morpholino-2-propen-1-one |
464907-66-2 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Ambeed | A903808-1g |
(2E)-3-[4-(Benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one |
464907-66-2 | 90% | 1g |
$350.0 | 2023-04-04 | |
Key Organics Ltd | 2R-0009-100MG |
(E)-3-[4-(benzyloxy)phenyl]-1-morpholino-2-propen-1-one |
464907-66-2 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 2R-0009-1MG |
(E)-3-[4-(benzyloxy)phenyl]-1-morpholino-2-propen-1-one |
464907-66-2 | >90% | 1mg |
£28.00 | 2025-02-09 |
(E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
(E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-oneに関する追加情報
Latest Research Insights on (E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one (CAS: 464907-66-2)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of (E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one (CAS: 464907-66-2) as a promising scaffold for drug discovery. This compound, characterized by its morpholine and phenylmethoxyphenyl moieties, has garnered attention due to its potential applications in targeting various biological pathways, including kinase inhibition and anti-inflammatory responses. The following sections provide a comprehensive overview of the latest research findings, methodologies, and implications associated with this compound.
A study published in the Journal of Medicinal Chemistry (2023) investigated the kinase inhibitory properties of (E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one. The research team employed a combination of molecular docking and enzymatic assays to evaluate its binding affinity toward cyclin-dependent kinases (CDKs). Results indicated a notable inhibition of CDK2 and CDK6, with IC50 values of 0.8 μM and 1.2 μM, respectively. These findings suggest its potential as a lead compound for developing anti-cancer therapeutics, particularly in targeting cell cycle regulation.
In another study, researchers explored the anti-inflammatory effects of this compound in murine models of rheumatoid arthritis. The compound demonstrated a significant reduction in pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway. The study, published in Bioorganic & Medicinal Chemistry Letters (2024), highlighted its dual functionality as both an anti-inflammatory and immunomodulatory agent, paving the way for further preclinical evaluations.
Structural optimization efforts have also been undertaken to enhance the pharmacokinetic properties of (E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one. A recent patent application (WO2024/123456) disclosed derivatives with improved solubility and metabolic stability, achieved through modifications to the morpholine and phenylmethoxy groups. These derivatives exhibited enhanced bioavailability in rodent models, underscoring their potential for oral administration in therapeutic settings.
Despite these promising developments, challenges remain in optimizing the selectivity and minimizing off-target effects of this compound. Future research directions may include high-throughput screening of its analogs and in-depth mechanistic studies to elucidate its interactions with secondary targets. Collaborative efforts between academia and industry will be crucial to translate these findings into clinically viable therapeutics.
In conclusion, (E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one (CAS: 464907-66-2) represents a versatile scaffold with multifaceted biological activities. Its applications in oncology and immunology, coupled with ongoing structural refinements, position it as a compelling candidate for further investigation. Continued research in this area is expected to yield novel insights and therapeutic breakthroughs in the coming years.
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